7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one
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Overview
Description
7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups and a benzazepinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one involves multiple steps. One common method starts with the preparation of N-(2,2-dimethoxyethyl)-3,4-dimethoxyphenylacetamide. This intermediate is then subjected to cyclization reactions under acidic conditions to form the benzazepinone core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzazepinone core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: Shares the benzazepinone core but lacks the pyrrolidinyl and naphthalenyl groups.
6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline: Contains similar methoxy groups but has a different core structure.
Uniqueness
The uniqueness of 7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C29H30N2O5 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
7,8-dimethoxy-3-[2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl]-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C29H30N2O5/c1-34-25-11-10-22(21-7-4-5-8-23(21)25)24-9-6-13-31(24)29(33)18-30-14-12-19-15-26(35-2)27(36-3)16-20(19)17-28(30)32/h4-5,7-8,10-12,14-16,24H,6,9,13,17-18H2,1-3H3 |
InChI Key |
MGDUKLNOQRNZSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3CCCN3C(=O)CN4C=CC5=CC(=C(C=C5CC4=O)OC)OC |
Origin of Product |
United States |
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